molecular formula C17H19ClN2O3S B2449941 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251608-89-5

1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2449941
CAS No.: 1251608-89-5
M. Wt: 366.86
InChI Key: KSNSYGNZSISJLF-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperidinylsulfonyl group, and a pyridinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a sulfonylation reaction, which involves the reaction of a piperidine derivative with a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can be compared with similar compounds such as:

    1-(2-chlorobenzyl)-5-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one: Similar structure but with a morpholine group instead of a piperidine group.

    1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSYGNZSISJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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